Nadolol Impurity D

Description

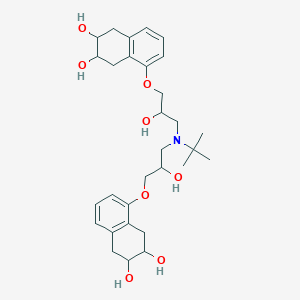

Nadolol Impurity D is identified as an N-nitroso derivative of the secondary amine group in Nadolol, a non-selective beta-adrenergic antagonist used for hypertension and angina . This impurity arises during synthesis or storage under conditions promoting nitrosation. Its molecular formula is C₁₇H₂₆N₂O₅, with a molecular weight of 338.4 g/mol, distinguishing it structurally from the parent drug (Nadolol: C₁₇H₂₇NO₄, MW 309.4) .

Properties

CAS No. |

67247-26-1 |

|---|---|

Molecular Formula |

C30H43NO8 |

Molecular Weight |

545.7 g/mol |

IUPAC Name |

(2R,3S)-5-[3-[tert-butyl-[3-[[(6R,7S)-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]-2-hydroxypropyl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |

InChI |

InChI=1S/C30H43NO8/c1-30(2,3)31(14-20(32)16-38-28-8-4-6-18-10-24(34)26(36)12-22(18)28)15-21(33)17-39-29-9-5-7-19-11-25(35)27(37)13-23(19)29/h4-9,20-21,24-27,32-37H,10-17H2,1-3H3/t20?,21?,24-,25-,26+,27+/m1/s1 |

InChI Key |

QTDWBPBQCMSEPA-UBHFVJRSSA-N |

SMILES |

CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)CC(COC3=CC=CC4=C3CC(C(C4)O)O)O |

Isomeric SMILES |

CC(C)(C)N(CC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O)CC(COC3=CC=CC4=C3C[C@@H]([C@@H](C4)O)O)O |

Canonical SMILES |

CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)CC(COC3=CC=CC4=C3CC(C(C4)O)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials: The synthesis begins with the appropriate starting materials, which include specific naphthalene derivatives and other organic compounds.

Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the desired transformations.

Purification: The final product is purified using techniques such as chromatography to ensure the removal of any unwanted by-products or impurities.

Chemical Reactions Analysis

Nadolol Impurity D undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications of Nadolol Impurity D

This compound, with the molecular formula C30H43NO8 and a molecular weight of 545.7 g/mol, has several applications in scientific research, primarily related to the development, analysis, and study of Nadolol and its formulations.

Pharmaceutical Research

This compound is employed as a reference standard in pharmaceutical research. This is crucial for:

- Development of Nadolol-related products this compound assists in ensuring the quality and consistency of Nadolol products.

- Assessing genotoxic potential It is utilized in toxicological studies to evaluate the genotoxic potential of Nadolol and its impurities, ensuring that drug products are safe for use.

- Identification and quantification this compound is used in analytical chemistry for identifying and quantifying unknown impurities in Nadolol formulations. High-performance liquid chromatography (HPLC) methods have been developed to effectively analyze and separate Nadolol racemates and impurities.

This compound, also known as Nadolol-D9, is a deuterium-labeled derivative of nadolol that is studied for its pharmacological properties and implications in drug development.

- Molecular Information Nadolol-D9 has a molecular formula of CHDNO and a molecular weight of 318.456 g/mol.

- Pharmacological Effects Nadolol functions as a beta-adrenergic antagonist, inhibiting catecholamine action on beta receptors, leading to reduced heart rate and blood pressure. The deuterium labeling in Nadolol-D9 may influence its metabolic stability and pharmacokinetics compared to nadolol.

Toxicological Profile

The safety profile of this compound is critical for its use in pharmaceuticals. Research indicates that impurities in drug formulations can lead to adverse effects, making it essential to understand the toxicological implications of this compound.

Mechanism of Action

As an impurity of Nadolol, Nadolol Impurity D does not have a direct mechanism of action. Nadolol itself is a non-selective beta-adrenergic antagonist that works by blocking beta-1 and beta-2 adrenoceptors in the heart, leading to decreased heart rate and blood pressure. It also inhibits the release of renin from the kidneys, reducing angiotensin II-mediated vasoconstriction and aldosterone-mediated water retention .

Comparison with Similar Compounds

Structural and Functional Comparison with Nadolol Impurities

Key Nadolol Impurities

Evidence identifies multiple Nadolol impurities formed via oxidation, dehydration, or synthesis byproducts:

- Impurity A : C₁₃H₁₈O₅ (MW 254.28), likely a degradation fragment from oxidation .

- Impurity F (Hydrochloride): C₁₇H₂₄ClNO₂ (MW 309.83), a hydrochloride salt variant .

- Impurity G (Freebase): C₁₇H₂₇NO₂ (MW 277.40), possibly a positional isomer or dehydration product .

- Impurity D (N-Nitroso): Contains a nitroso (-NO) group, increasing molecular weight and mutagenic risk compared to other impurities .

Table 1: Structural Comparison of Nadolol Impurities

| Impurity | Molecular Formula | Molecular Weight (g/mol) | Formation Pathway | Key Feature |

|---|---|---|---|---|

| Nadolol | C₁₇H₂₇NO₄ | 309.4 | Parent drug | Beta-blocker |

| Impurity D | C₁₇H₂₆N₂O₅ | 338.4 | Nitrosation | N-Nitroso mutagen |

| Impurity A | C₁₃H₁₈O₅ | 254.28 | Oxidation | Fragmentation product |

| Impurity F | C₁₇H₂₄ClNO₂ | 309.83 | Synthesis byproduct | Hydrochloride salt |

Comparison with N-Nitroso Impurities in Other Pharmaceuticals

Nadolol Impurity D shares functional similarities with nitroso derivatives of other drugs, such as:

Table 2: Cross-Drug Comparison of N-Nitroso Impurities

Mechanistic and Toxicological Insights

- Formation Pathways : Impurity D forms under acidic or nitrite-rich conditions, common in drug manufacturing .

- Toxicity: N-Nitroso compounds induce DNA alkylation, linked to carcinogenicity in preclinical models .

- Mitigation : Use of scavengers (e.g., ascorbic acid) and strict process controls minimize nitrosation .

Biological Activity

Nadolol Impurity D, also referred to as Nadolol-D9, is a deuterium-labeled derivative of the non-selective beta-blocker nadolol. This compound is primarily studied for its pharmacological properties and implications in drug development, particularly concerning its biological activity and potential therapeutic applications. Understanding the biological activity of this compound is essential for assessing its safety, efficacy, and role in pharmaceutical formulations.

- Molecular Formula : CHDNO

- Molecular Weight : 318.456 g/mol

- CAS Number : 94513-92-5

Nadolol functions primarily as a beta-adrenergic antagonist, inhibiting the action of catecholamines on beta receptors. This mechanism leads to various cardiovascular effects, including reduced heart rate and blood pressure. The deuterium labeling in this compound may influence its metabolic stability and pharmacokinetics compared to its parent compound.

Pharmacological Effects

- Cardiovascular Effects : Nadolol has been shown to effectively manage hypertension and angina pectoris by reducing myocardial oxygen demand through decreased heart rate and contractility.

- Migraine Prophylaxis : Clinical studies suggest that nadolol can prevent migraine headaches by stabilizing vascular tone.

- Cirrhosis Management : Nadolol has demonstrated efficacy in reducing the risk of variceal bleeding in patients with cirrhosis, particularly when combined with other agents like isosorbide mononitrate .

Case Studies

A notable study assessed the long-term effects of nadolol on patients with esophageal varices. Over a median follow-up period of 55 months, it was found that patients treated with nadolol experienced a cumulative risk of variceal bleeding significantly lower than those not receiving treatment (29% vs. 12%) .

Toxicological Profile

The safety profile of this compound is critical for its use in pharmaceuticals. Research indicates that impurities in drug formulations can lead to adverse effects; thus, understanding the toxicological implications of this compound is essential. Studies have focused on identifying potential mutagenic effects and establishing acceptable limits for impurities in drug products

Research Findings

Recent investigations have explored the separation and characterization of nadolol racemates and impurities, including this compound. High-performance liquid chromatography (HPLC) methods have been developed to analyze these compounds effectively . The findings indicate that the separation process can yield pure enantiomers that may exhibit different biological activities.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 318.456 g/mol |

| CAS Number | 94513-92-5 |

| LogP | 1.0257 |

| PSA | 81.95 Ų |

| Study | Finding |

|---|---|

| Long-term Trial | Nadolol reduces variceal bleeding risk significantly |

| HPLC Separation Study | Effective separation of nadolol racemates achieved |

Q & A

Basic: What analytical methods are recommended for identifying and characterizing Nadolol Impurity D in drug substances?

Answer:

- Structural Elucidation : Use hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) to confirm the chemical structure. For example, Impurity D’s stereochemical configuration can be resolved via chiral chromatography or 2D-NMR .

- Regulatory Compliance : Follow USP monographs for Nadolol Tablets (Organic Impurities section), which specify system suitability criteria (e.g., resolution ≥1.2) and validation parameters (linearity, precision) .

- Validation : Ensure analytical procedures meet FDA guidelines for specificity, accuracy, and detection limits (e.g., quantification limit ≤0.1% for unspecified impurities) .

Basic: How do regulatory guidelines (ICH, USP) define acceptance criteria for this compound?

Answer:

- ICH Q3A : Impurities ≥0.1% must be identified and ≥0.15% qualified via toxicological studies. Total impurities must not exceed 1.0% unless justified .

- USP Monographs : Table 3 in the Nadolol Tablets monograph specifies relative retention times and peak area thresholds for related compounds. For example, acceptance criteria for unspecified impurities are tied to batch consistency and historical data .

- Elemental Impurities : USP Chapter <232> mandates limits for residual catalysts (e.g., Pd ≤10 ppm) .

Advanced: How can researchers resolve contradictions between observed impurity profiles and regulatory thresholds?

Answer:

- Root-Cause Analysis : Investigate process variables (e.g., synthesis intermediates, purification steps) using forced degradation studies (acid/base/oxidative stress) to map impurity pathways .

- Statistical Validation : Apply ANOVA or multivariate regression to assess batch-to-batch variability. For example, if Impurity D exceeds 0.1% in 3/10 batches, correlate with reaction temperature or solvent purity .

- Regulatory Alignment : Cross-reference FDA’s ANDA guidelines (e.g., ICH Q3A vs. USP) to harmonize acceptance criteria. If discrepancies persist, submit structural characterization data to justify higher thresholds .

Advanced: What methodologies are optimal for quantifying trace-level elemental impurities in this compound?

Answer:

- ICP-MS (Inductively Coupled Plasma Mass Spectrometry) : Use for detecting heavy metals (e.g., Pd, Ni) at sub-ppm levels. Validate against USP <233> for repeatability (RSD ≤20%) and accuracy (spike recovery 70–150%) .

- Sample Preparation : Acid digestion followed by microwave-assisted extraction ensures complete dissolution of metallic residues. Include blank samples to rule out contamination .

- Data Interpretation : Compare results with ICH Q3D Permitted Daily Exposure (PDE) limits. For example, Pd in oral drugs is capped at 100 μg/day .

Advanced: How to design stability-indicating methods for this compound under stress conditions?

Answer:

- Stress Testing : Expose Nadolol to thermal (40–60°C), photolytic (UV light), and hydrolytic (0.1N HCl/NaOH) conditions. Monitor Impurity D’s growth via HPLC with PDA detection .

- Degradation Kinetics : Use Arrhenius plots to predict impurity formation rates. For example, if Impurity D increases by 0.05%/month at 25°C, extrapolate long-term stability .

- Method Robustness : Validate chromatographic parameters (pH, flow rate) using a Plackett-Burman design to ensure resolution between Impurity D and degradation products .

Basic: What safety assessments are required for unqualified impurities like this compound?

Answer:

- Genotoxicity Screening : Conduct Ames test (bacterial reverse mutation) and in vitro micronucleus assays to assess mutagenic potential .

- Toxicological Thresholds : Apply ICH M7’s “staged TTC” (Threshold of Toxicological Concern) for impurities lacking data. For lifetime exposure, limit Impurity D to ≤1.5 μg/day .

- Comparative Analysis : Benchmark against structurally similar impurities (e.g., Nadolol Impurity F) with established safety profiles. Submit data to FDA via Drug Master Files (DMFs) .

Advanced: How can computational models optimize impurity control strategies for Nadolol synthesis?

Answer:

- Process Simulation : Use automated targeting techniques (e.g., pinch analysis) to minimize waste streams containing Impurity D. For example, model solvent reuse to reduce cross-contamination .

- QbD (Quality by Design) : Define Critical Process Parameters (CPPs) via DOE (Design of Experiments). If reaction time and pH are CPPs, optimize to suppress Impurity D formation .

- Machine Learning : Train algorithms on historical batch data to predict impurity levels. For instance, neural networks can correlate catalyst purity with Impurity D yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.